Sodium 5-fluoropyridine-2-sulfinate
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Overview
Description
Sodium 5-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃FNNaO₂S It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a sulfinate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-fluoropyridine-2-sulfinate typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-fluoropyridine with sodium sulfinate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to moderate heat to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonates.
Reduction: It can be reduced to form sulfides under specific conditions.
Substitution: The compound is known to participate in nucleophilic substitution reactions, where the sulfinate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Sodium 5-fluoropyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of sodium 5-fluoropyridine-2-sulfinate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its ability to interact with biological molecules, while the sulfinate group can participate in various chemical reactions. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- Sodium pyridine-3-sulfinate
- Sodium thiophene-2-sulfinate
- Sodium trifluoromethane-sulfinate
Comparison: Sodium 5-fluoropyridine-2-sulfinate is unique due to the presence of both fluorine and sulfinate groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds.
Properties
Molecular Formula |
C5H3FNNaO2S |
---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
sodium;5-fluoropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4FNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
HAHHVMXBXJROGE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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